N-benzyl-4-phenylbutanamide
CAS No.: 179923-27-4
Cat. No.: VC21317369
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179923-27-4 |
---|---|
Molecular Formula | C17H19NO |
Molecular Weight | 253.34 g/mol |
IUPAC Name | N-benzyl-4-phenylbutanamide |
Standard InChI | InChI=1S/C17H19NO/c19-17(18-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19) |
Standard InChI Key | KEJVNASKYBEZQN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
N-benzyl-4-phenylbutanamide exhibits specific physical and chemical properties that distinguish it from related compounds. These properties are crucial for understanding its behavior in various chemical reactions and applications.
Molecular Structure and Identification
N-benzyl-4-phenylbutanamide features two phenyl rings connected by an amide linkage and an aliphatic chain. Its molecular structure is characterized by the following parameters:
Parameter | Value |
---|---|
Molecular Formula | C₁₇H₁₉NO |
Molecular Weight | 253.34 g/mol |
Exact Mass | 253.147 g/mol |
CAS Number | 179923-27-4 |
InChI Key | KEJVNASKYBEZQN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
The compound contains a benzyl group (C₆H₅CH₂-) attached to the nitrogen atom of an amide functional group, with the carbonyl portion linked to a 4-phenylbutyl chain . This structure gives the molecule its distinct chemical properties and reactivity patterns.
Physicochemical Properties
The physicochemical properties of N-benzyl-4-phenylbutanamide provide insights into its behavior in different environments and its potential applications:
Property | Value |
---|---|
Physical Appearance | White solid |
Topological Polar Surface Area (PSA) | 32.59 Ų |
LogP | 4.166 |
Heavy Atom Count | 19 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 1 |
Rotatable Bond Count | Multiple |
The compound's relatively high LogP value of 4.166 indicates considerable lipophilicity, suggesting good membrane permeability but potentially limited water solubility . The topological polar surface area (PSA) of 32.59 Ų is relatively low, which further supports its lipophilic nature .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of N-benzyl-4-phenylbutanamide, with the most common methods involving amide bond formation between 4-phenylbutyric acid and benzylamine.
Conventional Synthesis
The traditional synthesis of N-benzyl-4-phenylbutanamide typically involves the reaction of 4-phenylbutyric acid with benzylamine under appropriate conditions:
Reagent | Quantity | Role |
---|---|---|
4-Phenylbutyric acid | 0.246 g (1.5 mmol) | Acid component |
Benzylamine | Equivalent amount | Amine component |
Coupling agent | Variable | Facilitates amide bond formation |
Solvent | Variable | Reaction medium |
The general procedure involves activating the carboxylic acid group of 4-phenylbutyric acid, followed by nucleophilic attack by the amine group of benzylamine to form the amide bond . This synthesis typically yields N-benzyl-4-phenylbutanamide as a white solid product.
Continuous-Flow System Synthesis
Recent advancements have led to the development of continuous-flow methods for the synthesis of N-benzyl-4-phenylbutanamide, offering advantages in terms of efficiency and scalability:
Parameter | Condition | Effect |
---|---|---|
Temperature | Variable (optimized) | Affects reaction rate and selectivity |
Pressure | Variable (optimized) | Influences solvent properties |
Flow Rate | Variable (optimized) | Controls residence time |
Catalyst | Alumina (Al₂O₃) | Mediates the reaction |
In continuous-flow systems, the reactants (4-phenylbutyric acid and benzylamine) are continuously fed into a reaction chamber where they form the amide product under controlled conditions . The reaction parameters, including temperature, pressure, and flow rate, can be optimized to achieve higher yields and purity.
Analytical Characterization
Comprehensive analytical characterization of N-benzyl-4-phenylbutanamide is essential for confirming its structure, purity, and properties.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about N-benzyl-4-phenylbutanamide:
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-benzyl-4-phenylbutanamide in DMSO-d6 shows characteristic signals corresponding to the various proton environments in the molecule . The aromatic protons from both phenyl rings typically appear in the range of δ 7.2-7.4 ppm, while the methylene protons of the benzyl group appear as a doublet at approximately δ 4.4 ppm. The methylene protons in the butanamide chain show signals at different chemical shifts depending on their position relative to the functional groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum (APT NMR) of N-benzyl-4-phenylbutanamide in DMSO-d6 shows signals corresponding to the various carbon environments . The carbonyl carbon of the amide group typically appears at approximately δ 171 ppm, while the aromatic carbons show signals in the range of δ 125-140 ppm. The aliphatic carbons in the butanamide chain and the benzyl methylene carbon appear at lower chemical shifts.
Mass Spectrometry
Mass spectrometry analysis of N-benzyl-4-phenylbutanamide typically shows a molecular ion peak at m/z 253, corresponding to its molecular weight . Fragmentation patterns can provide additional structural confirmation, with common fragments including those resulting from cleavage at the amide bond and loss of the benzyl group.
Comparison with Related Compounds
N-benzyl-4-phenylbutanamide belongs to a family of structurally related amides that differ in specific structural features:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
N-benzyl-4-phenylbutanamide | C₁₇H₁₉NO | 253.34 g/mol | Base structure |
N-benzyl-4-oxo-4-phenylbutanamide | C₁₇H₁₇NO₂ | 267.32 g/mol | Additional ketone at C-4 position |
N-benzyl-N-methyl-4-oxo-4-phenylbutanamide | C₁₈H₁₉NO₂ | 281.35 g/mol | N-methyl substitution and ketone at C-4 |
N,4-diphenylbutanamide | C₁₆H₁₇NO | 239.31 g/mol | Direct phenyl (not benzyl) on nitrogen |
N-benzyl-2-phenylacetamide | C₁₅H₁₅NO | 225.29 g/mol | Shorter carbon chain |
The structural differences between these compounds result in varying physical properties, reactivity patterns, and potential applications . For instance, the additional ketone group in N-benzyl-4-oxo-4-phenylbutanamide increases its polarity and provides an additional reactive site for further functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume